molecular formula C9H8N2 B017320 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108994-73-6

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B017320
M. Wt: 144.17 g/mol
InChI Key: CBSWJMBIOWVOOC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound . It has been synthesized and studied for its applicability as an inhibitor film for steel alloy corrosion .


Synthesis Analysis

The compound can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile consists of a cyclopenta[b]pyridine core with a nitrile group attached at the 3-position .


Chemical Reactions Analysis

The compound has been employed as a novel inhibitor for carbon steel corrosion in a molar H2SO4 medium . The adsorption of the compound’s derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .


Physical And Chemical Properties Analysis

The compound is a gray crystal with a melting point of 149−151 °C . Its IR (ATR) ν max is 3067, 3032 (C−H arom.), 2977, 2935 (C−H aliph.), 2204 (C N), 1599 (C N) cm−1 .

Scientific Research Applications

  • Pharmaceuticals and Antimicrobials : This compound is a key ingredient in the production of pharmaceuticals, bactericides, and antimicrobials. It has potential applications in the synthesis of fourth-generation Cefpirome (Fu Chun, 2007). Additionally, derivatives like 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile show promise for creating new tricyclic heterocycles, which could be beneficial in pharmaceutical and nutraceutical applications (Mazina et al., 2005).

  • Anticancer Properties : Novel derivatives synthesized using this compound have demonstrated promising anticancer activity. For instance, 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives show potential against cancer cell lines like MCF-7 and A549 (Behbehani et al., 2020).

  • Synthesis Efficiency : Various synthetic methods have been developed to create 6,7-dihydro-5H-cyclopenta[b]pyridine, with some achieving high yields and purity. These methods are crucial for producing key intermediates in drugs like cefpirome (Zhou et al., 2013).

  • Optical and Diode Properties : Pyridine derivatives, including those related to 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, have shown potential in photovoltaic applications. Some derivatives exhibit promising optical properties and potential as photosensors (Zedan et al., 2020).

  • Corrosion Inhibition : Certain derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been found to be effective in inhibiting steel corrosion, with high inhibition efficiency. This is attributed to their adsorption on the steel surface, making them useful in materials science applications (Abd El‐Lateef et al., 2022).

Future Directions

The compound and its derivatives have shown promise in the field of corrosion inhibition . Future research could explore other potential applications of this compound, as well as optimize its synthesis and improve its efficacy as a corrosion inhibitor.

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWJMBIOWVOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6,7-dihydro-5H-[1]pyrindine (7.1 g, 46.2 mmol), sodium carbonate (980 mg, 9.25 mmol), potassium hexacyanoferrate(II)trihydrates (7.81 g, 18.5 mmol), palladium(II) acetate (104 mg, 462 μmol) and butyldi-1-adamantylphosphine (497 mg, 1.39 mmol) was dissolved in N-methyl-2-pyrrolidinone (46.2 ml), the solution flushed with argon and heated to 160° C. for 16 hours. After cooling to 23° C., the mixture was poured into water, extracted with dichloromethane, the combined extracts dried over sodium sulphate and the solvent evaporated leaving a dark blue liquid. The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 6,7-dihydro-5H-[1]pyrindine-3-carbonitrile as a white solid (4.82 g, 72% yield). MS (ISP): m/z=145.1 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium hexacyanoferrate(II)trihydrates
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
497 mg
Type
catalyst
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HM Abd El-Lateef, MM Khalaf, K Shalabi… - ACS …, 2022 - ACS Publications
An effective method for designing new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) was presented through cyclocondensation …
Number of citations: 2 pubs.acs.org
RA Nagalakshmi, J Suresh, S Maharani… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound C22H18BrN3, the cyclopentane ring adopts an envelope conformation with the central methylene C atom as the flap. The dihedral angles between the central …
Number of citations: 10 scripts.iucr.org
OS Mazina, VB Rybakov, SI Troyanov, EV Babaev… - Crystallography …, 2005 - Springer
The structures of five compounds are studied using single-crystal X-ray diffraction: 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile [a = 15.641(8) Å, b = 9.373(5) Å, c = …
Number of citations: 3 link.springer.com
RA Nagalakshmi, J Suresh, S Maharani… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C23H21N3, comprises a 2-amino-3-cyanopyridine ring fused with a cyclopentane ring. The later adopts an envelope conformation with the central methylene C …
Number of citations: 8 scripts.iucr.org
MA El-Hashash, EA El-Bordany… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Fused heterocyclic containing pyrazolopyridine systems have several medicinal activities including cytotoxic and carcinostatic activities. Objective: To investigate the …
Number of citations: 7 www.ingentaconnect.com
IV Dyachenko, VD Dyachenko… - Chemistry of …, 2020 - Springer
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-…
Number of citations: 6 link.springer.com
S Maharani, AI Almansour, RS Kumar, N Arumugam… - Tetrahedron, 2016 - Elsevier
The one-pot, four-component reactions of cyclooctanone, malononitrile, aromatic aldehydes and alkyl amines led to the unprecedented formation of novel 1-N-alkyl-2-imino-4-aryl-…
Number of citations: 9 www.sciencedirect.com
EA Al-Taifi, SK Mohamed, N Dege, EA Bakhite - aunj.journals.ekb.eg
The first one (I) of the two related compounds, C17H16N2O2S, crystallizes in the monoclinic space group P21/c with Z = 4, while the second one (II), C18H15N3O2S, crystallizes in the …
Number of citations: 2 aunj.journals.ekb.eg
Q Zhou, F Du, X Liang, W Liu, T Fang, G Chen - Molecules, 2018 - mdpi.com
The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in organic synthesis of natural products and biological active molecules. Herein we report a novel ternary …
Number of citations: 5 www.mdpi.com
X Zhang, Y Zhang, Y Su, X Wang, R Lv - ACS omega, 2022 - ACS Publications
Heterocyclic Mannich bases, N-(3-oxo-3-phenylpro-pyl)thiazol-2-aminium chloride (DTZA) and N-(3-oxo-3-phenylpropyl)-1H-pyrazol-3-aminium chloride (DPZA), were developed for …
Number of citations: 11 pubs.acs.org

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